

SIS17: A Selective Inhibitor of HDAC11's Defatty-Acylase Activity

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Compound of Interest

Compound Name: SIS17

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A Technical Guide for Researchers and Drug Development Professionals

Introduction

Histone deacetylases (HDACs) are a class of enzymes that play a pivotal role in the regulation of gene expression and various cellular processes by removing acetyl groups from lysine residues on histone and non-histone proteins.[1] While most HDAC inhibitors target multiple HDACs, the development of isoform-specific inhibitors is crucial for dissecting the biological functions of individual HDACs and for creating more targeted therapeutics with potentially fewer side effects.[2] HDAC11, the sole member of the class IV HDAC family, has been a subject of increasing interest due to its unique enzymatic activity and its implications in various diseases.[1][3] Recent studies have revealed that HDAC11 possesses potent defatty-acylation activity, specifically demyristoylation, which is significantly more efficient than its deacetylase activity.[1][4]

This technical guide focuses on **SIS17**, a potent and selective inhibitor of HDAC11.[5] Developed through an activity-guided rational design approach, **SIS17** has emerged as a valuable tool for studying the biological roles of HDAC11.[1][5] This document provides a comprehensive overview of **SIS17**, including its mechanism of action, quantitative data on its inhibitory activity, detailed experimental protocols for its characterization, and visualizations of the key signaling pathways it modulates.

Mechanism of Action

SIS17 acts as a selective inhibitor of HDAC11's enzymatic activity.[5] Its primary mechanism of action is the inhibition of the defatty-acylation of HDAC11 substrates.[1][5] One of the key identified substrates of HDAC11 is the serine hydroxymethyltransferase 2 (SHMT2), a mitochondrial enzyme also found in the cytosol and nucleus.[1][6] HDAC11 removes the myristoyl group from a specific lysine residue on SHMT2.[1] By inhibiting this activity, **SIS17** increases the fatty-acylation level of SHMT2 within cells.[1][6] This modulation of SHMT2's post-translational modification has downstream effects on cellular signaling, most notably on the type I interferon (IFN) signaling pathway.[3]

Quantitative Data

The inhibitory potency and selectivity of **SIS17** have been characterized through various in vitro assays. The following tables summarize the key quantitative data.

Inhibitor	Target	Substrate	IC50 (μM)	Reference
SIS17	HDAC11	myristoyl-H3K9 peptide	0.83	[1][5]
SIS17	HDAC11	myristoyl-SHMT2 peptide	0.27	[1]
FT895	HDAC11	myristoyl-H3K9 peptide	0.74	[1]
SIS7	HDAC11	myristoyl-H3K9 peptide	0.91	[1]
SIS7	HDAC11	myristoyl-SHMT2 peptide	1.0	[1]

Table 1: In Vitro Inhibitory Activity of **SIS17** and Other HDAC11 Inhibitors.

Inhibitor	HDAC1	HDAC8	HDAC4	SIRT1	SIRT2	SIRT3	SIRT6
SIS17	No	No	No	No	No	No	No
	significant	significant	significant	significant	significant	significant	significant
	t	t	t	t	t	t	t
	inhibition	inhibition	inhibition	inhibition	inhibition	inhibition	inhibition
	at 100	at 100	at 100	at 100	at 100	at 100	at 100
	μM	μM	μM	μM	μM	μM	μM
FT895	-	9.2 μM	25 μM	-	-	-	-

Table 2: Selectivity Profile of **SIS17** against other HDACs and Sirtuins. The data indicates that **SIS17** is highly selective for HDAC11.[\[1\]](#)

Experimental Protocols

In Vitro HDAC11 Activity Assay (HPLC-based)

This protocol is adapted from the methods used in the characterization of **SIS17**.[\[1\]](#)

Objective: To determine the in vitro inhibitory activity of **SIS17** against HDAC11 using a myristoylated peptide substrate and analysis by High-Performance Liquid Chromatography (HPLC).

Materials:

- Recombinant human HDAC11 enzyme
- Myristoyl-H3K9 peptide substrate
- **SIS17** inhibitor
- Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂)
- HPLC system with a C18 column

Procedure:

- Prepare serial dilutions of **SIS17** in the assay buffer.

- In a microcentrifuge tube, combine the recombinant HDAC11 enzyme, myristoyl-H3K9 peptide substrate, and the **SIS17** dilution (or vehicle control).
- Incubate the reaction mixture at 37°C for a defined period (e.g., 1-2 hours).
- Stop the reaction by adding an acidic solution (e.g., 1% trifluoroacetic acid).
- Analyze the reaction mixture by reverse-phase HPLC to separate the acylated and deacetylated peptide products.
- Quantify the peak areas corresponding to the substrate and product.
- Calculate the percentage of inhibition for each **SIS17** concentration and determine the IC50 value by fitting the data to a dose-response curve.

Cellular SHMT2 Fatty-Acylation Assay

This protocol describes a cell-based assay to evaluate the effect of **SIS17** on the fatty-acylation of endogenous SHMT2.^[1]

Objective: To assess the ability of **SIS17** to inhibit HDAC11 in a cellular context by measuring the change in SHMT2 acylation levels.

Materials:

- MCF7 cells (or other suitable cell line)
- Cell culture medium and supplements
- Alkyne-tagged palmitic acid analog (Alk14)
- **SIS17** inhibitor
- Lysis buffer (e.g., RIPA buffer)
- Click chemistry reagents (e.g., biotin-azide, copper sulfate, TBTA, sodium ascorbate)
- Streptavidin beads

- SDS-PAGE and western blotting reagents
- Anti-SHMT2 antibody

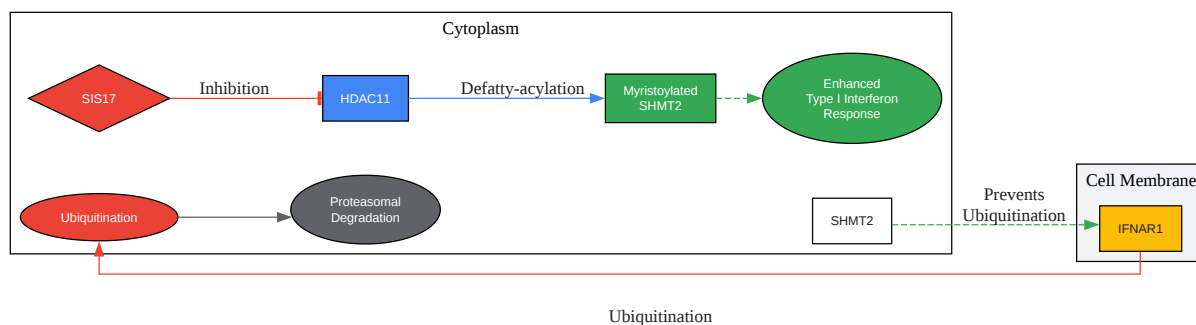
Procedure:

- Culture MCF7 cells to the desired confluency.
- Treat the cells with various concentrations of **SIS17** (and a vehicle control) for a specified time (e.g., 6 hours).
- During the last few hours of inhibitor treatment, add the alkyne-tagged fatty acid analog Alk14 to the culture medium to allow for metabolic labeling of acylated proteins.
- Harvest the cells and lyse them to extract total protein.
- Perform a click chemistry reaction to attach a biotin tag to the alkyne-labeled acylated proteins.
- Use streptavidin beads to pull down the biotin-tagged (acylated) proteins.
- Elute the pulled-down proteins and separate them by SDS-PAGE.
- Transfer the proteins to a membrane and perform a western blot using an anti-SHMT2 antibody to detect the amount of acylated SHMT2.
- Quantify the band intensities to determine the relative increase in SHMT2 acylation in response to **SIS17** treatment.

Visualizations

HDAC11-Mediated Signaling Pathway

The following diagram illustrates the role of HDAC11 in the type I interferon signaling pathway through the defatty-acylation of SHMT2. Inhibition of HDAC11 by **SIS17** blocks this process, leading to an enhanced interferon response.

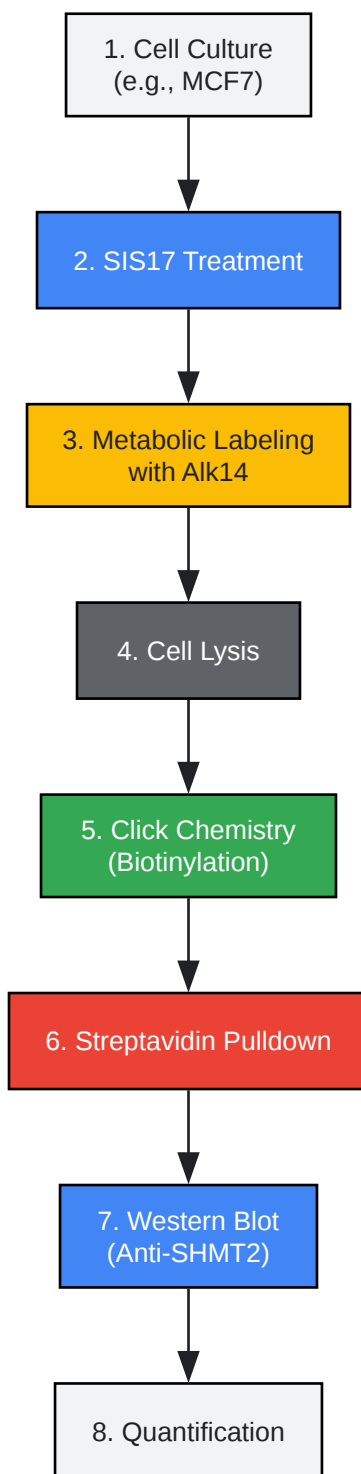


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Caption: HDAC11 signaling pathway and the effect of **SIS17**.

Experimental Workflow: Cellular SHMT2 Acylation Assay

The diagram below outlines the key steps in the cell-based assay to measure the effect of **SIS17** on SHMT2 fatty-acylation.



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Caption: Workflow for SHMT2 acylation assay.

Conclusion

SIS17 is a pioneering selective inhibitor of HDAC11, distinguished by its ability to potently block the enzyme's defatty-acylase activity.[1][5] Its high selectivity and cellular activity make it an invaluable chemical probe for elucidating the diverse biological functions of HDAC11, particularly its role in regulating protein fatty-acylation and its impact on immune signaling pathways.[1] The data and protocols presented in this guide offer a foundational resource for researchers and drug development professionals aiming to further investigate the therapeutic potential of targeting HDAC11. While **SIS17** itself may have limitations for clinical translation, it serves as a critical scaffold and pharmacological tool for the development of next-generation HDAC11 inhibitors.[7]

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